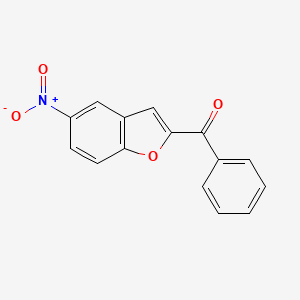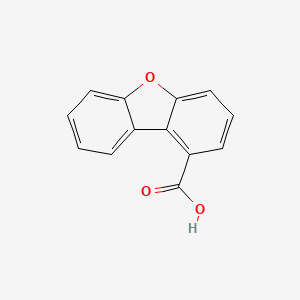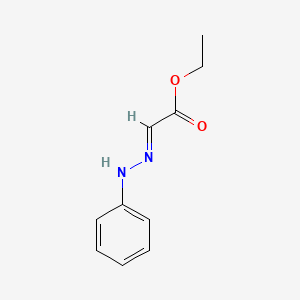
(E)-ethyl 2-(2-phenylhydrazono)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 2-(2-phenylhydrazono)acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-phenylhydrazono)acetate typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Reaction of Ethyl Acetoacetate with Phenylhydrazine:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 2-(2-phenylhydrazono)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-ethyl 2-(2-phenylhydrazono)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the development of novel materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 2-(2-phenylhydrazono)acetate involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(2-phenylhydrazono)propanoate
- Methyl 2-(2-phenylhydrazono)acetate
- Benzyl 2-(2-phenylhydrazono)acetate
Uniqueness
(E)-ethyl 2-(2-phenylhydrazono)acetate is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules. The presence of the ethyl ester group can also affect its solubility and stability compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl (2E)-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-11-12-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b11-8+ |
Clave InChI |
OXDINSQNKBLMPS-DHZHZOJOSA-N |
SMILES isomérico |
CCOC(=O)/C=N/NC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C=NNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


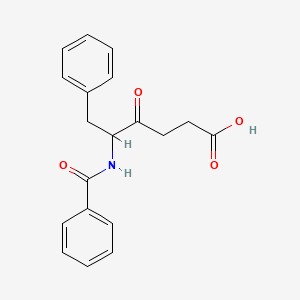
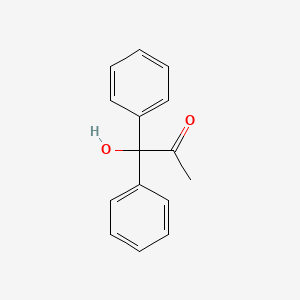

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)


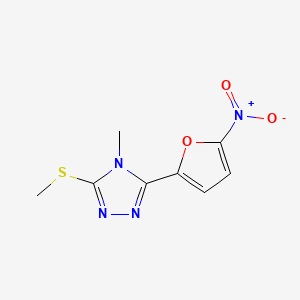
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)

![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)
